Taniborbactam

概要

説明

タニボルバクタムは、VNRX-5133としても知られている、新規な環状ボロネートβ-ラクタマーゼ阻害剤です。セリン系および金属系β-ラクタマーゼの両方を阻害することで、多剤耐性グラム陰性菌に対抗するように設計されています。 この化合物は現在、臨床開発中で、しばしばセフェピムと組み合わせて、β-ラクタマーゼ産生カルバペネム耐性腸内細菌科および緑膿菌による感染症の治療に使用されています .

2. 製法

合成経路と反応条件: タニボルバクタムの合成には、ボロン酸誘導体の形成が含まれ、その後環状化されて環状ボロネート構造が形成されます。具体的な合成経路と反応条件は企業秘密であり、詳細な情報は公表されていません。 一般的なアプローチには、官能基の保護と脱保護、カップリング反応、環化など、複数の有機合成段階が含まれます .

工業的生産方法: タニボルバクタムの工業的生産には、最終製品の純度と有効性を確保するために、自動反応器の使用や厳格な品質管理措置など、大規模な有機合成技術が採用される可能性があります。 生産プロセスは、医薬品製造の規制基準にも準拠する必要があります .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of taniborbactam involves the formation of a boronic acid derivative, which is then cyclized to form the cyclic boronate structure. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. the general approach involves multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and cyclization .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .

化学反応の分析

反応の種類: タニボルバクタムは、主にβ-ラクタマーゼ酵素との阻害反応を起こします。 セリン系β-ラクタマーゼに対する可逆的共有結合阻害剤として作用し、金属系β-ラクタマーゼに対する競合阻害剤として作用します .

一般的な試薬と条件: 阻害反応は通常、生理学的条件下で起こり、タニボルバクタムはβ-ラクタマーゼ酵素の活性部位に結合します。 セフェピムの存在は、β-ラクタム系抗生物質の加水分解を防ぐことで、タニボルバクタムの抗菌活性を高めます .

生成される主な生成物: 阻害反応の主な生成物は、酵素-阻害剤複合体であり、β-ラクタマーゼがβ-ラクタム系抗生物質を加水分解するのを防ぎ、それにより抗菌活性を回復させます .

4. 科学研究への応用

タニボルバクタムは、特に微生物学、生化学、医学の分野において、科学研究に重要な用途があります。主な用途は、多剤耐性菌感染症に対抗するための新しい抗生物質療法の開発です。 研究により、タニボルバクタムは、カルバペネム耐性腸内細菌科および緑膿菌に対するセフェピムの活性を回復させることができ、抗生物質耐性との闘いにおいて貴重なツールとなります .

医学的用途に加えて、タニボルバクタムは、β-ラクタマーゼ阻害のメカニズムを理解し、より幅広い活性スペクトルを持つ新しい阻害剤を開発するための生化学的研究にも使用されています .

科学的研究の応用

Introduction to Taniborbactam

This compound, also known as VNRX-5133, is a novel bicyclic boronic acid-based beta-lactamase inhibitor currently in clinical development. It is primarily being studied in combination with cefepime, a fourth-generation cephalosporin antibiotic, to address serious infections caused by multidrug-resistant Gram-negative bacteria. This compound has shown promising activity against various beta-lactamase-producing pathogens, which are increasingly problematic in clinical settings.

Treatment of Multidrug-Resistant Infections

This compound is being developed specifically to combat infections caused by multidrug-resistant Enterobacterales and Pseudomonas aeruginosa. These pathogens often express Extended Spectrum Beta-Lactamases (ESBLs) and carbapenemases, rendering standard treatments ineffective. The combination of cefepime and this compound has demonstrated superior efficacy compared to other antibiotic combinations in clinical trials.

Key Findings:

- In a study involving 150 strains of Burkholderia species, the addition of this compound significantly shifted the minimum inhibitory concentrations (MICs) of cefepime towards the susceptible range in 59% of isolates tested .

- This compound has shown in vitro activity against a wide range of beta-lactamase producers, including Class A, B, C, and D enzymes .

Clinical Trials and Efficacy Studies

Several clinical trials have evaluated the safety and efficacy of cefepime-taniborbactam for treating complicated urinary tract infections (cUTI) and other serious infections.

Notable Clinical Trials:

- A Phase 3 trial comparing cefepime-taniborbactam to meropenem for treating cUTI found that the combination was statistically superior for the primary composite endpoint .

- Pharmacokinetic studies have assessed the drug's distribution in lung tissues, indicating effective pulmonary disposition, which is critical for treating respiratory infections .

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is essential for optimizing its clinical use. Studies have indicated that:

- The ratio of free plasma AUC (Area Under Curve) to MIC has been correlated with this compound efficacy in murine infection models .

- This compound's ability to penetrate lung tissues effectively supports its use in treating pneumonia caused by resistant pathogens .

Combination Therapy

This compound is part of a broader strategy involving combination therapy to enhance antimicrobial efficacy and mitigate resistance development. This approach leverages its ability to restore the activity of cefepime against resistant strains.

Advantages of Combination Therapy:

- Enhanced efficacy against resistant organisms.

- Potential reduction in the emergence of resistance during treatment.

- Broader spectrum of activity compared to monotherapy.

Case Study 1: Efficacy Against Carbapenem-Resistant Enterobacterales

In a study involving carbapenem-resistant Enterobacterales, cefepime-taniborbactam demonstrated significant bacterial load reduction in murine models compared to cefepime alone. This highlights its potential as an effective treatment option for severe infections caused by these resistant strains .

Case Study 2: Treatment of Complicated Urinary Tract Infections

Clinical data from trials showed that patients receiving cefepime-taniborbactam had improved outcomes compared to those treated with traditional antibiotics like meropenem. The combination therapy not only improved clinical cure rates but also reduced hospital stays due to fewer complications .

作用機序

タニボルバクタムは、β-ラクタム系抗生物質の加水分解に関与するβ-ラクタマーゼ酵素を阻害することによって作用します。これは、2つの異なるメカニズムを介して達成されます。

可逆的共有結合阻害: タニボルバクタムは、セリン系β-ラクタマーゼの活性部位のセリン残基と可逆的共有結合を形成し、解離が遅くなり、活性部位の滞留時間が長くなります.

競合阻害: 金属系β-ラクタマーゼの場合、タニボルバクタムは競合阻害剤として作用し、活性部位に結合して酵素がβ-ラクタム系抗生物質を加水分解するのを防ぎます.

これらのメカニズムにより、タニボルバクタムは、アンブラー分類A、B、C、Dのβ-ラクタマーゼ酵素を含む、幅広いβ-ラクタマーゼ酵素を効果的に阻害することができます .

類似化合物との比較

タニボルバクタムは、セリン系および金属系β-ラクタマーゼの両方を阻害できることから、β-ラクタマーゼ阻害剤の中でもユニークです。類似の化合物には以下のようなものがあります。

バボルバクタム: セリン系β-ラクタマーゼに対して効果的ですが、金属系β-ラクタマーゼに対しては効果的ではない、環状ボロネート阻害剤です.

タニボルバクタムの幅広いスペクトル活性と、2種類のβ-ラクタマーゼを阻害する能力は、多剤耐性菌感染症の治療のための有望な候補となっています .

生物活性

Taniborbactam (VNRX-5133) is an innovative cyclic boronate β-lactamase inhibitor that has garnered attention for its ability to restore the efficacy of β-lactam antibiotics against resistant Gram-negative bacteria. This article explores the biological activity of this compound, focusing on its mechanisms of action, in vitro and in vivo efficacy, clinical trial outcomes, and its potential in combating multidrug-resistant infections.

This compound functions primarily as a β-lactamase inhibitor, targeting both serine and metallo-β-lactamases (MBLs). It covalently binds to the active site of these enzymes, preventing them from hydrolyzing β-lactams. The compound has demonstrated potent inhibitory activity against various β-lactamases, including:

- Serine β-lactamases : KPC, OXA-48-like

- Metallo-β-lactamases : NDM, VIM

The inhibition kinetics reveal that this compound has a higher affinity for certain enzymes compared to others, which is crucial for its effectiveness in clinical settings .

In Vitro Activity

Recent studies have assessed the in vitro activity of this compound in combination with cefepime against a wide array of clinical isolates. The results indicate:

- Against Enterobacterales : this compound significantly reduced the minimum inhibitory concentration (MIC) of cefepime by over 64-fold. At concentrations ≤16 μg/mL, it inhibited 99.7% of all tested isolates, including those resistant to multiple drugs .

- Against Pseudomonas aeruginosa : The combination also reduced cefepime MIC by 4-fold, achieving inhibition in 97.4% of isolates. Notably, it was effective against strains exhibiting resistance due to various β-lactamase mechanisms .

Table 1: In Vitro Efficacy of Cefepime-Taniborbactam

| Organism Type | % Inhibition at ≤16 μg/mL | Notable Resistant Phenotypes |

|---|---|---|

| Enterobacterales | 99.7% | MDR, ESBL-positive |

| Pseudomonas aeruginosa | 97.4% | MDR, VIM-positive |

Clinical Trials and Efficacy

This compound has been evaluated in multiple clinical trials, notably the Phase 3 CERTAIN-1 study, which compared cefepime-taniborbactam with meropenem for treating complicated urinary tract infections (cUTIs). Key findings include:

- Efficacy : Cefepime-taniborbactam demonstrated superior efficacy compared to meropenem, with a composite success rate of 70.0% versus 58.0% for meropenem .

- Safety Profile : The safety profile was comparable between both treatments, with common adverse events including headache and gastrointestinal disturbances .

Table 2: Phase 3 Clinical Trial Outcomes

| Treatment Group | Composite Success Rate (%) | Adverse Events (%) |

|---|---|---|

| Cefepime-Taniborbactam | 70.0 | 35.5 |

| Meropenem | 58.0 | 29.0 |

In Vivo Studies

In vivo studies have further demonstrated the pharmacokinetic and pharmacodynamic properties of cefepime-taniborbactam combinations. For instance:

特性

IUPAC Name |

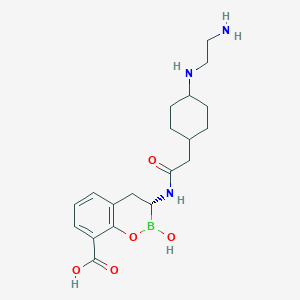

(3R)-3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28BN3O5/c21-8-9-22-14-6-4-12(5-7-14)10-17(24)23-16-11-13-2-1-3-15(19(25)26)18(13)28-20(16)27/h1-3,12,14,16,22,27H,4-11,21H2,(H,23,24)(H,25,26)/t12?,14?,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZUWUXKQPRWAL-PXCJXSSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1([C@H](CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28BN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1613267-49-4 | |

| Record name | Taniborbactam [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613267494 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TANIBORBACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IGQ156Z07 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。